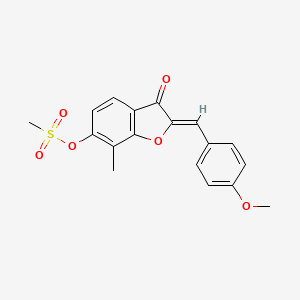

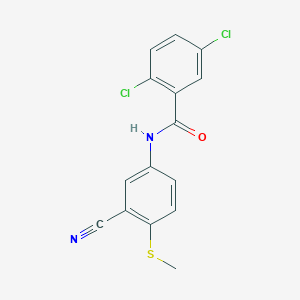

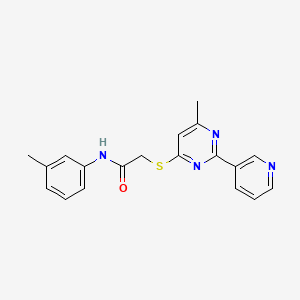

![molecular formula C12H20FN5 B2605569 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 1820571-56-9](/img/structure/B2605569.png)

4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine derivative with a pyrrolidine ring and a fluorine atom. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The pyrrolidine ring is a common feature in many pharmaceuticals and natural products .

Molecular Structure Analysis

The presence of the pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom, could contribute to the stereochemistry of the molecule. The fluorine atom is a small, highly electronegative atom, which could influence the chemical reactivity of the compound .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as nucleophilic substitution or addition reactions. The presence of the fluorine atom could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and configuration of the substituents. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

A key aspect of research on this compound includes developing efficient, stereoselective synthesis processes. For instance, Fleck et al. (2003) described a practical and efficient method for preparing key intermediates for antibiotics targeting veterinary pathogens, emphasizing the importance of asymmetric Michael addition and stereoselective alkylation steps (Fleck et al., 2003).

Chemical Modifications and Derivatives

Research also explores the synthesis of derivatives and related compounds to expand the utility and understand the chemical behavior of the core structure. Khashi et al. (2015) detailed the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of the pyrimidine core in generating novel compounds with potential biological activities (Khashi et al., 2015).

Biological Interactions and Potential Applications

Binding Studies with Proteins

Meng et al. (2012) investigated the interactions between novel p-hydroxycinnamic acid derivatives containing the pyrimidine structure and bovine serum albumin (BSA), providing insights into how such compounds might interact with proteins in biological systems (Meng et al., 2012).

Radiosensitizing Effects

Jung et al. (2019) evaluated phenylpyrimidine derivatives for their radiosensitizing effect on human lung cancer cells, highlighting the potential therapeutic applications of pyrimidine derivatives in improving the efficacy of radiotherapy for cancer treatment (Jung et al., 2019).

Antifungal and Antimicrobial Activities

The antifungal effect of certain pyrimidin-2-amine derivatives was studied by Jafar et al. (2017), indicating potential applications in developing new antifungal agents, thus showcasing the broad spectrum of biological activities associated with pyrimidin-2-amine derivatives (Jafar et al., 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FN5/c1-14-7-10-6-9(13)8-18(10)11-4-5-15-12(16-11)17(2)3/h4-5,9-10,14H,6-8H2,1-3H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOHBPDPMBWEAY-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(CN1C2=NC(=NC=C2)N(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1C[C@@H](CN1C2=NC(=NC=C2)N(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

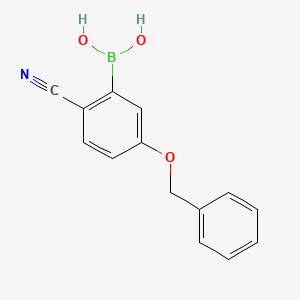

![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2605487.png)

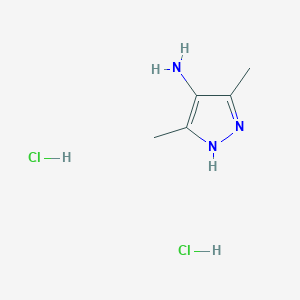

![methyl 3-(N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2605490.png)

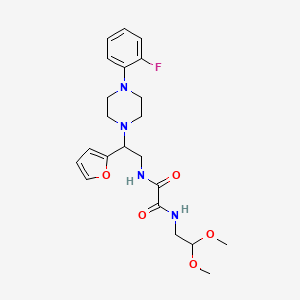

![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)

![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide](/img/structure/B2605503.png)